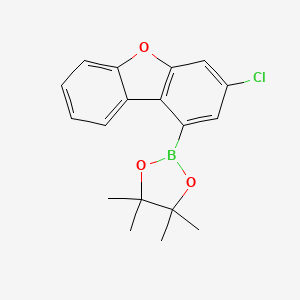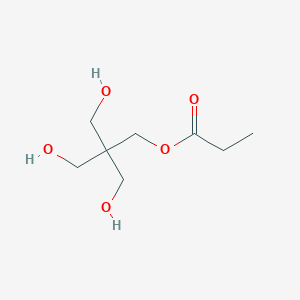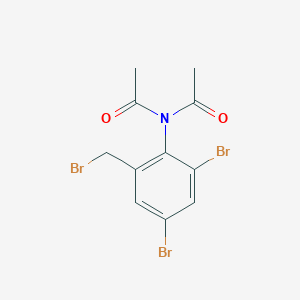
2-Diacetylamino-3,5-dibromobenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diacetylamino-3,5-dibromobenzyl bromide is a chemical compound with the molecular formula C11H10Br3NO2 and a molecular weight of 427.91 g/mol . . This compound is characterized by the presence of two bromine atoms attached to the benzene ring and an additional bromine atom attached to the benzyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diacetylamino-3,5-dibromobenzyl bromide involves the bromination of a suitable precursor compound. One common method involves the bromination of 2-acetylamino-3,5-dibromotoluene using bromine in the presence of a catalyst . The reaction is typically carried out under controlled conditions to ensure the selective bromination of the benzyl position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diacetylamino-3,5-dibromobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include quinones or other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds or reduced amines.
Wissenschaftliche Forschungsanwendungen
2-Diacetylamino-3,5-dibromobenzyl bromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Diacetylamino-3,5-dibromobenzyl bromide involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The compound’s acetylamino group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylamino-3,5-dibromotoluene: A precursor in the synthesis of 2-Diacetylamino-3,5-dibromobenzyl bromide.
2-Diacetylamino-3,5-dichlorobenzyl bromide: A similar compound with chlorine atoms instead of bromine.
2-Diacetylamino-3,5-difluorobenzyl bromide: A similar compound with fluorine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of three bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs with different halogen atoms. The bromine atoms enhance the compound’s electrophilicity, making it a versatile reagent in organic synthesis and a potent inhibitor in biological systems.
Eigenschaften
CAS-Nummer |
32184-10-4 |
|---|---|
Molekularformel |
C11H10Br3NO2 |
Molekulargewicht |
427.91 g/mol |
IUPAC-Name |
N-acetyl-N-[2,4-dibromo-6-(bromomethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H10Br3NO2/c1-6(16)15(7(2)17)11-8(5-12)3-9(13)4-10(11)14/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
ITPMKXSXFOYOAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=C(C=C(C=C1Br)Br)CBr)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



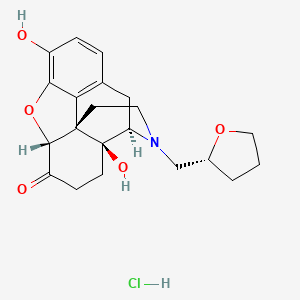
![1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.](/img/structure/B13415469.png)
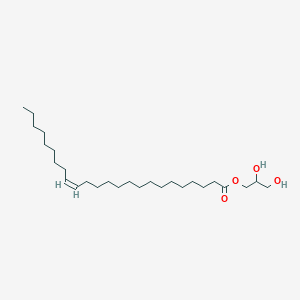

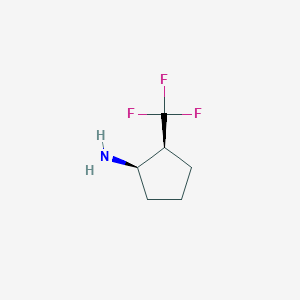
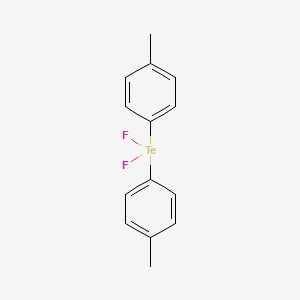
![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)
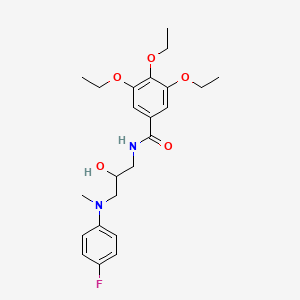
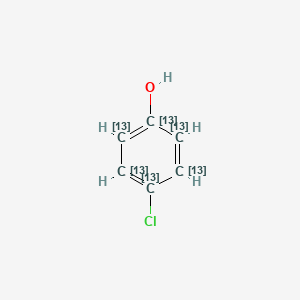
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
